Product packaging for 4-Propylsulfanyl-butylamine(Cat. No.:CAS No. 1153080-48-8)

4-Propylsulfanyl-butylamine

Cat. No.: B1454247
CAS No.: 1153080-48-8
M. Wt: 147.28 g/mol
InChI Key: BAGQLVMIVMSQQY-UHFFFAOYSA-N
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Description

4-Propylsulfanyl-butylamine is a specialized organic compound that serves as a valuable building block in chemical and pharmaceutical research. This molecule features a linear butylamine chain terminated with a propylsulfanyl group, making it a useful intermediate for constructing more complex chemical architectures. Its structure, containing both a nucleophilic primary amine and a thioether linkage, is of particular interest in medicinal chemistry and materials science. The amine group allows for conjugation and amide bond formation, a fundamental reaction in organic synthesis, while the thioether moiety can influence the lipophilicity and metabolic stability of resultant compounds. Researchers may employ this compound in the synthesis of peptide analogs, where it can be incorporated as a non-natural amino acid side chain to study structure-activity relationships. Furthermore, compounds containing similar amine and sulfide functionalities are often explored in drug discovery for their potential biological activities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets and conduct all necessary risk assessments prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17NS B1454247 4-Propylsulfanyl-butylamine CAS No. 1153080-48-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propylsulfanylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NS/c1-2-6-9-7-4-3-5-8/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGQLVMIVMSQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Propylsulfanyl Butylamine

Investigation of Direct Synthesis Routes

Direct synthesis routes aim to construct the 4-propylsulfanyl-butylamine molecule from simpler, smaller precursors in a limited number of steps. These methods are often valued for their efficiency and convergence.

Catalytic methods are central to modern organic synthesis, offering high efficiency and selectivity. For this compound, two prominent catalytic strategies are reductive amination and catalytic thioether formation.

Catalytic Thioether Formation: The formation of the carbon-sulfur bond is another key transformation. acsgcipr.org Transition-metal catalysis, particularly with copper or palladium, is frequently used for C–S cross-coupling reactions. taylorandfrancis.comorganic-chemistry.org A direct catalytic approach could involve the reaction between a butylamine (B146782) derivative containing a leaving group and a propyl thiol source, or vice versa. While often applied to aryl halides, these catalytic systems can also be adapted for alkyl substrates. organic-chemistry.org Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for forming C-S bonds, providing a more cost-effective alternative to palladium. organic-chemistry.orgchemrxiv.org

Catalytic ApproachPotential Starting MaterialsTypical Catalysts/ReagentsKey Features
Reductive Amination4-(Propylsulfanyl)butanal + Ammonia (B1221849)NaBH₃CN, NaBH(OAc)₃, or H₂/NiForms C-N bond; often one-pot; high versatility. organicchemistrytutor.comacs.org
Catalytic Thioether Formation4-Aminobutyl Halide + PropanethiolCopper (e.g., CuI, CuSO₄), Palladium, or Nickel complexesForms C-S bond; broad substrate scope. taylorandfrancis.comorganic-chemistry.org

While catalytic methods are powerful, non-catalytic routes offer simplicity and avoid potential metal contamination. The classic Williamson ether synthesis has a thioether counterpart, which is a robust method for forming C-S bonds. masterorganicchemistry.com This Sɴ2 reaction involves the nucleophilic attack of a thiolate anion on an alkyl halide. masterorganicchemistry.com

For the synthesis of this compound, this could be achieved by reacting propanethiolate (formed by deprotonating propanethiol with a strong base like sodium hydride) with a 4-halobutylamine. masterorganicchemistry.com To avoid side reactions with the amine functionality, the amine would typically need to be protected. An alternative involves using odorless and stable sulfur sources like thiourea, which can react with an appropriate halide to form an isothiouronium salt, followed by hydrolysis to yield the thioether. taylorandfrancis.com

Strategies via Precursor Functionalization and Interconversion

An alternative to direct synthesis is the modification of a precursor molecule that already contains a significant portion of the target structure. This can be approached by either adding an amino group to a propylsulfanyl-containing molecule or by adding a propylsulfanyl group to a butylamine derivative.

This strategy begins with a C4 scaffold that already possesses the propylsulfanyl group, such as 1-halo-4-(propylsulfanyl)butane or 4-(propylsulfanyl)butanol. The terminal functional group is then converted into a primary amine.

Several methods exist for this transformation:

Reaction with Azide (B81097): The halide can be displaced by a sodium azide (NaN₃) to form an alkyl azide. This intermediate is then reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation. libretexts.orgyoutube.com This is a reliable method for producing primary amines.

Gabriel Synthesis: This classic method uses potassium phthalimide (B116566) as an ammonia surrogate. libretexts.org The phthalimide anion displaces the halide, and the resulting N-alkyl phthalimide is subsequently hydrolyzed (e.g., with hydrazine) to release the free primary amine, effectively preventing the formation of secondary or tertiary amine byproducts. youtube.com

This convergent approach starts with a butylamine derivative where the amino group is protected and a leaving group is present at the C4 position. A common starting material would be N-(4-bromobutyl)phthalimide. The key step is the introduction of the propylsulfanyl group via an Sɴ2 reaction with sodium propanethiolate. masterorganicchemistry.com The use of a protected amine is crucial to prevent the amine from acting as a competing nucleophile.

To circumvent the use of volatile and malodorous thiols, alternative sulfur transfer reagents can be employed. For example, potassium xanthates (ROCS₂K) can serve as odorless thiol surrogates in the synthesis of thioethers under transition-metal-free conditions. mdpi.com

StrategyKey PrecursorKey ReagentsDescription
Amination of Propylsulfanyl Intermediate1-Halo-4-(propylsulfanyl)butane1. NaN₃ 2. LiAlH₄ or H₂/catalystConverts a halide to a primary amine via an azide intermediate. libretexts.org
Amination of Propylsulfanyl Intermediate1-Halo-4-(propylsulfanyl)butane1. Potassium Phthalimide 2. HydrazineGabriel synthesis provides a clean route to the primary amine. youtube.com
Sulfanylation of Butylamine DerivativeN-(4-Bromobutyl)phthalimideSodium propanethiolateIntroduces the thioether functionality onto a protected amine precursor. masterorganicchemistry.com
Sulfanylation of Butylamine DerivativeN-(4-Bromobutyl)phthalimidePotassium propylxanthateUses an odorless sulfur surrogate for thioether formation. mdpi.com

Principles of Green Chemistry in Synthesis Optimization for this compound

Optimizing the synthesis of this compound involves adhering to the principles of green chemistry to create more sustainable and environmentally benign processes.

Key considerations include:

Atom Economy: Reactions like direct reductive amination are highly atom-economical. acs.org Catalytic "borrowing hydrogen" methodologies, where an alcohol is temporarily oxidized to an aldehyde to react with an amine before the catalyst hydrogenates the resulting imine, are also excellent examples of high atom economy. whiterose.ac.uk

Use of Safer Solvents: Water is an ideal green solvent. Several methods for thioether synthesis have been developed to work effectively in aqueous media, often at room temperature, which reduces reliance on volatile organic compounds (VOCs). sioc-journal.cnsid.ir

Catalyst Selection: The use of earth-abundant and less toxic metal catalysts, such as those based on copper or nickel, is preferable to precious metals like palladium. acsgcipr.orgresearchgate.net Furthermore, the development of organocatalytic methods, which avoid metals entirely, represents a significant advance in green synthesis. acsgcipr.org

Use of Safer Reagents: Low molecular weight thiols are notorious for their foul smell and toxicity. Green approaches prioritize the use of odorless and more stable sulfur surrogates, such as xanthates or thiourea, to mitigate these hazards. taylorandfrancis.commdpi.com

Green Chemistry PrincipleApplication in Synthesis of this compoundExample/Reference
High Atom EconomyEmploying catalytic reductive amination or borrowing hydrogen reactions.Reductive amination is an efficient C-N bond formation method. acs.orgwhiterose.ac.uk
Safer SolventsPerforming thioether formation reactions in water instead of organic solvents.Water-promoted synthesis of thioethers can be highly efficient. sioc-journal.cnsid.ir
Energy EfficiencyDeveloping syntheses that proceed at ambient temperature.Some thioether syntheses can be run at room temperature. sioc-journal.cnjst.go.jp
Use of Safer ReagentsReplacing malodorous thiols with odorless surrogates like xanthates or thiourea.Xanthates are stable, low-cost, and odorless thiol surrogates. mdpi.com
CatalysisUsing earth-abundant metal catalysts (Cu, Ni) or organocatalysts.Copper-catalyzed C-S coupling is a well-established method. researchgate.net Organocatalysis avoids metals. acsgcipr.org

Exploration of Solvent-Free and Atom-Economical Processes

The ideal chemical synthesis maximizes the incorporation of all reactant atoms into the final product, a concept known as atom economy. acs.orgresearchgate.net Processes that also minimize or eliminate the use of solvents are considered highly desirable from an environmental and efficiency standpoint. scirp.orgorganic-chemistry.org

Research Findings:

One of the most powerful atom-economical reactions for amine synthesis is hydroaminomethylation (HAM). rsc.orgd-nb.info This one-pot tandem reaction involves the hydroformylation of an alkene to an intermediate aldehyde, followed by its reductive amination to form the target amine. researchgate.net This process is 100% atom-economical in theory, as it combines an alkene, an amine (like ammonia), and synthesis gas (CO/H₂) to create a single, more complex amine product with water as the only potential byproduct in the reductive amination step.

For the synthesis of this compound, a hypothetical hydroaminomethylation route could start from allyl propyl sulfide (B99878) . The reaction would proceed using a catalyst, typically based on rhodium, to yield the desired linear amine product. The selectivity for the linear (n) versus the branched (iso) product is a critical challenge, but modern ligand development has enabled high regioselectivity. rsc.orgresearchgate.net

Another approach involves solvent-free reaction conditions, often accelerated by microwave irradiation. scirp.orgorganic-chemistry.org While many classical amine syntheses require solvents, methods have been developed for the condensation of aldehydes and amines to form imines without any solvent, which can then be reduced. scirp.org For instance, a potential route to this compound could involve the solvent-free formation of an imine from 4-(propylsulfanyl)butanal and ammonia, followed by a reduction step. This multi-step process, while potentially less atom-economical than direct hydroaminomethylation, aligns with green chemistry principles by eliminating solvent waste.

Table 1: Comparison of Potential Atom-Economical Routes

Evaluation of Sustainable Reagents and Catalysts

The sustainability of a synthetic route is also determined by the nature of the reagents and catalysts employed. The shift away from stoichiometric reagents and towards catalytic cycles, especially those using earth-abundant and non-toxic metals, is a central goal in green chemistry. nih.govresearchgate.net

Research Findings:

Catalysis is fundamental to developing efficient and sustainable synthetic methods. While rhodium complexes are highly effective for hydroaminomethylation, their cost and toxicity are drawbacks. d-nb.inforesearchgate.net Research focuses on creating highly active and recyclable rhodium catalysts to minimize waste and cost. A notable advancement is the development of solid main-chain N-heterocyclic carbene–rhodium(I) polymers. These have shown exceptional productivity and selectivity in hydroaminomethylation and can be reused over 18 times without significant loss of performance. rsc.org

Furthermore, there is a strong push to replace precious metals with earth-abundant alternatives. Iron-catalyzed reactions, for example, are gaining prominence for various transformations. nih.gov Iron catalysts have been demonstrated for the sustainable conversion of organic sulfides to other functional groups in water, highlighting their potential for green chemical processes. nih.gov

The choice of reagents is equally critical. Traditional syntheses often employ hazardous reagents like alkyl halides. Sustainable alternatives include using less toxic electrophiles or designing routes that avoid them entirely. For forming the C-S bond, a thia-Michael addition reaction using a thiol is an atom-economical approach that can sometimes be performed with minimal or no catalysis. researchgate.net Using ammonia directly as the nitrogen source is the most atom-economical and sustainable option for amination reactions.

Table 2: Sustainable Components in the Synthesis of this compound

Elucidation of Chemical Reactivity and Transformation Pathways of 4 Propylsulfanyl Butylamine

Reactivity Profiles of the Primary Amine Moiety

The terminal primary amine group is characterized by the presence of a lone pair of electrons on the nitrogen atom, which confers nucleophilic and basic properties to the molecule. byjus.com This reactivity is central to many of its chemical transformations.

Nucleophilic Reactions (e.g., Acylation, Alkylation)

The nucleophilicity of the primary amine in 4-Propylsulfanyl-butylamine allows it to readily participate in substitution reactions with electrophilic compounds.

Acylation: This reaction involves the substitution of a hydrogen atom on the amine with an acyl group (R-C=O). It typically occurs when this compound reacts with acid chlorides, anhydrides, or esters. byjus.comncert.nic.in The product is a stable N-substituted amide. This reaction is generally carried out in the presence of a base, such as pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in

Table 1: Representative Acylation Reactions of this compound

Reactant Acylating Agent Product
This compound Acetyl chloride N-(4-(propylthio)butyl)acetamide
This compound Benzoyl chloride N-(4-(propylthio)butyl)benzamide

Alkylation: Primary amines can be alkylated by reaction with alkyl halides through a nucleophilic aliphatic substitution (Sₙ2) mechanism. fiveable.melibretexts.org The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. fiveable.me However, this reaction can be challenging to control. The resulting secondary amine is often more nucleophilic than the starting primary amine and can react further with the alkyl halide. This can lead to a mixture of secondary and tertiary amines, and ultimately, a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.orgwikipedia.orgmasterorganicchemistry.com To achieve mono-alkylation, specific synthetic methods or a large excess of the initial amine may be required.

Table 2: Potential Products of Alkylation of this compound with an Alkyl Halide (e.g., Methyl Iodide)

Degree of Alkylation Product Name
Primary (starting material) This compound
Secondary N-Methyl-4-(propylthio)butan-1-amine
Tertiary N,N-Dimethyl-4-(propylthio)butan-1-amine

Protonation Behavior and Salt Formation

Due to the lone pair of electrons on the nitrogen atom, this compound acts as a weak base. wikipedia.org In the presence of an acid, the amine group can accept a proton (H⁺) to form a substituted ammonium salt. byjus.com This reaction is a classic acid-base neutralization. The resulting salts, such as the hydrochloride or sulfate (B86663) salt, typically exhibit increased water solubility compared to the free amine. byjus.com The basicity of alkylamines like this compound is generally greater than that of ammonia (B1221849), due to the electron-donating inductive effect of the alkyl chain which increases the electron density on the nitrogen atom. ncert.nic.in

The general reaction is as follows:

CH₃(CH₂)₂S(CH₂)₄NH₂ + HCl → [CH₃(CH₂)₂S(CH₂)₄NH₃]⁺Cl⁻

Derivatization Reactions for Enhanced Functionality

The primary amine group is a common target for derivatization, a process used to modify a molecule to enhance its properties for specific applications, particularly in analytical chemistry. sigmaaldrich.com Aliphatic amines often lack a chromophore or fluorophore, making them difficult to detect using techniques like HPLC with UV or fluorescence detectors. sigmaaldrich.comthermofisher.com

Derivatization reagents can be used to attach a detectable tag to the amine. Common reagents for primary amines include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to yield fluorescent derivatives. thermofisher.com

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Forms fluorescent sulfonamide derivatives. thermofisher.com

These derivatization strategies improve detection limits and can also alter the chromatographic behavior of the molecule, enabling better separation from other components in a mixture. thermofisher.comnih.govrsc.org

Reactivity Profiles of the Propylsulfanyl Group

The propylsulfanyl (propylthio) group is a thioether, which is the sulfur analog of an ether. The sulfur atom possesses two lone pairs of electrons, making it nucleophilic and capable of coordinating to metals. Its most common reaction pathway, however, involves oxidation at the sulfur center.

Oxidation Reactions (e.g., Sulfoxides, Sulfones)

The sulfur atom in the thioether group of this compound can be readily oxidized. The oxidation typically proceeds in two stages: first to a sulfoxide (B87167) and then to a sulfone. beilstein-journals.orgresearchgate.net

Oxidation to Sulfoxides: A controlled, single-step oxidation can convert the thioether into the corresponding sulfoxide. This transformation introduces a chiral center at the sulfur atom. A variety of oxidizing agents can be employed, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice. beilstein-journals.orgnih.gov The reaction conditions, such as temperature, reaction time, and the stoichiometry of the oxidant, are crucial to prevent over-oxidation to the sulfone. nih.gov

Oxidation to Sulfones: Using a stronger oxidizing agent or an excess of the oxidant (e.g., more than two equivalents of H₂O₂) and often more forcing conditions (like higher temperatures), the thioether can be fully oxidized to a sulfone. beilstein-journals.orgresearchgate.net Sulfones are generally very stable compounds due to the high oxidation state of the sulfur atom. researchgate.net

Table 3: Oxidation Products of this compound

Oxidation Stage Oxidizing Agent (Example) Product Name
Sulfoxide Formation 1 equivalent H₂O₂ 1-(4-Aminobutyl)propyl sulfoxide

The selectivity between sulfoxide and sulfone formation can be controlled. For instance, some catalytic systems are designed to selectively produce sulfoxides, while others facilitate the complete oxidation to sulfones. rsc.orgorganic-chemistry.org

Coordination to Metal Centers

The sulfur atom of the thioether group has lone pairs of electrons that can be donated to electron-deficient metal centers, allowing it to act as a ligand in coordination complexes. wikipedia.org Thioethers are classified as soft ligands, meaning they tend to form more stable complexes with soft metal ions like copper(I), palladium(II), platinum(II), and gold(I). wikipedia.orgnih.gov

The coordination of the thioether in this compound to a metal center would result in the formation of a metal-sulfur bond. documentsdelivered.com Given the presence of the primary amine group, this compound has the potential to act as a bidentate ligand, coordinating to a metal center through both the sulfur and nitrogen atoms to form a stable chelate ring. The stability and structure of such complexes would depend on the specific metal ion, the solvent, and the reaction conditions. This type of coordination is fundamental in bioinorganic chemistry, where the thioether side chain of the amino acid methionine often binds to metal ions in proteins. wikipedia.org

Comprehensive Studies of Reaction Mechanisms and Selectivity

The chemical reactivity of this compound is dictated by the presence of two primary functional groups: a thioether (sulfide) linkage and a primary amine. The interplay between these two groups, as well as their individual reactivities, governs the transformation pathways of the molecule. Detailed studies on analogous compounds and general principles of organic chemistry allow for a comprehensive elucidation of its reaction mechanisms and selectivity.

The primary reactive centers of this compound are the lone pair of electrons on the sulfur atom of the thioether group and the lone pair of electrons on the nitrogen atom of the amine group. These sites are susceptible to attack by electrophiles and can participate in a variety of chemical transformations.

Oxidation of the Thioether Moiety

The sulfur atom in this compound is readily susceptible to oxidation. This transformation typically proceeds in a stepwise manner, first yielding the corresponding sulfoxide, and upon further oxidation, the sulfone.

Mechanism of Oxidation:

The oxidation of thioethers is generally achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂), peroxyacids (e.g., m-chloroperoxybenzoic acid, m-CPBA), or hypochlorites (e.g., sodium hypochlorite (B82951), NaOCl). The mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant.

Step 1: Formation of the Sulfoxide: The sulfur atom attacks the terminal oxygen of the oxidizing agent, leading to the formation of a sulfoxide and a leaving group.

Step 2: Formation of the Sulfone: The resulting sulfoxide can undergo a second oxidation step, where the sulfur atom (which is now more electron-deficient) attacks another molecule of the oxidizing agent to form a sulfone. This second step generally requires harsher reaction conditions or a stronger oxidizing agent.

Selectivity in Oxidation:

Kinetic studies on the oxidation of thioethers have revealed significant differences in reaction rates depending on the oxidizing agent used. This has important implications for the selectivity of the reaction, particularly in biological systems or in the presence of other oxidizable functional groups.

For instance, research comparing the rates of thioether oxidation by hydrogen peroxide and hypochlorite has shown that hypochlorite is a significantly more potent oxidant for thioethers. acs.orgnih.gov This suggests that in a competitive environment, hypochlorite would preferentially oxidize the thioether moiety over other potential oxidation sites.

Oxidizing AgentRelative Reaction RateProductsTypical Conditions
Hydrogen Peroxide (H₂O₂)SlowSulfoxide, SulfoneNear-physiological pH, hours to days
Sodium Hypochlorite (NaOCl)Very FastSulfoxide, SulfoneNear-physiological pH, seconds to minutes

This table provides a qualitative comparison of reaction rates for the oxidation of a generic thioether, based on kinetic data from analogous systems. acs.orgnih.gov

Reactions of the Primary Amine Group

The primary amine group in this compound is a nucleophilic and basic center, allowing it to participate in a wide range of chemical reactions.

N-Alkylation:

The nitrogen atom of the primary amine can act as a nucleophile and attack an electrophilic carbon atom, such as that in an alkyl halide, leading to the formation of a new carbon-nitrogen bond.

Mechanism of N-Alkylation (SN2):

Step 1: The lone pair of the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a concerted fashion. This results in the formation of a secondary ammonium salt.

Step 2: A base (which can be another molecule of the starting amine) removes a proton from the nitrogen atom to yield the neutral secondary amine.

Selectivity in N-Alkylation:

A significant challenge in the N-alkylation of primary amines is the lack of selectivity, often leading to multiple alkylations. The secondary amine product is often more nucleophilic than the starting primary amine, and can therefore compete for the alkylating agent, leading to the formation of a tertiary amine. The tertiary amine can be further alkylated to form a quaternary ammonium salt.

Achieving selective mono-alkylation often requires careful control of reaction conditions, such as using a large excess of the primary amine or employing specific catalytic systems that favor the formation of the secondary amine.

Other Transformation Pathways of the Amine Group:

Acylation: The primary amine can react with acylating agents, such as acid chlorides or anhydrides, to form amides. This reaction is typically highly efficient and selective for the amine group.

Condensation with Carbonyls: The amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is often reversible and acid-catalyzed.

Intramolecular Reactions and Cyclization

The presence of both a nucleophilic amine and a thioether group within the same molecule raises the possibility of intramolecular reactions. While direct intramolecular cyclization involving the thioether and the amine under standard conditions is not a prominent pathway, transformations of the functional groups can lead to cyclization precursors. For instance, if the propyl group on the sulfur were replaced with a group containing an electrophilic center, intramolecular cyclization could be triggered by the amine nucleophile.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Propylsulfanyl Butylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. A full suite of NMR experiments, from one-dimensional proton and carbon-13 spectra to advanced two-dimensional correlation techniques, allows for a complete and unambiguous assignment of the molecular structure of 4-Propylsulfanyl-butylamine.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each chemically non-equivalent proton. The chemical shifts are influenced by the electronegativity of adjacent atoms, with protons closer to the nitrogen and sulfur atoms appearing further downfield. libretexts.orgdocbrown.info The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity), governed by the n+1 rule, reveal the number of adjacent protons. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Carbons bonded to the electronegative nitrogen and sulfur atoms are deshielded and thus resonate at higher chemical shifts (downfield). libretexts.orgdocbrown.info

The predicted ¹H and ¹³C NMR chemical shifts and multiplicities for this compound are detailed in the tables below. These predictions are based on established values for similar functional groups and alkyl chains. docbrown.infodocbrown.infochemicalbook.comchemicalbook.com

Predicted ¹H NMR Data for this compound

Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-1 ~2.75 Triplet (t) 2H
H-2 ~1.55 Multiplet (m) 2H
H-3 ~1.65 Multiplet (m) 2H
H-4 ~2.50 Triplet (t) 2H
H-5 ~2.50 Triplet (t) 2H
H-6 ~1.60 Sextet 2H
H-7 ~0.95 Triplet (t) 3H

Predicted ¹³C NMR Data for this compound

Position Predicted Chemical Shift (δ, ppm)
C-1 ~41.5
C-2 ~33.0
C-3 ~29.0
C-4 ~31.5
C-5 ~34.0
C-6 ~23.0

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the precise connectivity of atoms. youtube.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. wikipedia.orgsdsu.edu For this compound, cross-peaks would confirm the connectivity within the butyl and propyl chains. For instance, the signal for H-1 would show a correlation to H-2, H-2 to H-3, and H-3 to H-4. Similarly, correlations would be observed between H-5 and H-6, and H-6 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbon atoms. wikipedia.orgcolumbia.edu This technique allows for the definitive assignment of each carbon signal by linking it to its corresponding, and often more easily assigned, proton signal. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). sdsu.educolumbia.edu HMBC is critical for establishing the connectivity between different parts of the molecule. Key correlations for this compound would include cross-peaks between the protons on C-4 and the carbon at C-5, confirming the thioether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding. slideshare.net For a flexible molecule like this compound, NOESY can provide insights into preferred conformations in solution by detecting through-space interactions between protons on different parts of the alkyl chains.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. nih.govwikipedia.org Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural information. libretexts.org

For this compound, ssNMR could be used to:

Distinguish between crystalline and amorphous phases: Different solid forms would yield distinct ssNMR spectra due to differences in molecular packing and conformation.

Identify polymorphs: If the compound crystallizes in different forms (polymorphs), ssNMR can identify and characterize each one, as subtle changes in the crystal lattice will affect the chemical shifts.

Probe intermolecular interactions: Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can be used to study the proximity of different nuclei, providing insight into intermolecular interactions such as hydrogen bonding involving the amine group. wustl.edu The resolution of ssNMR spectra can be significantly enhanced by using fast Magic Angle Spinning (MAS) rates. wikipedia.orglibretexts.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the vibrational modes of a molecule. Both IR and Raman spectroscopy provide a characteristic "fingerprint" of the molecule, allowing for the identification of functional groups and providing information on molecular structure and bonding. photothermal.commdpi.com

The key functional groups in this compound are the primary amine (-NH₂), the thioether (C-S-C) linkage, and the aliphatic alkyl chains (C-H). Each of these groups gives rise to characteristic absorption bands in the IR and Raman spectra.

N-H Vibrations: Primary amines typically show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. libretexts.orglibretexts.orglibretexts.org An NH₂ scissoring (bending) vibration is also expected around 1550-1650 cm⁻¹. libretexts.orglibretexts.org

C-H Vibrations: The aliphatic chains give rise to strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending vibrations for CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ region.

C-N and C-S Vibrations: The C-N stretching vibration for aliphatic amines is typically found in the 1000-1250 cm⁻¹ range. libretexts.orgdntb.gov.ua The C-S stretching vibration is generally weaker and appears in the 600-800 cm⁻¹ region.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
N-H (Amine) Asymmetric & Symmetric Stretch 3300 - 3500 (two bands) Medium
N-H (Amine) Scissoring (Bending) 1550 - 1650 Medium to Strong
C-H (Alkyl) Stretch 2850 - 2960 Strong
C-H (Alkyl) Bending 1350 - 1470 Medium
C-N (Amine) Stretch 1000 - 1250 Medium

Vibrational spectroscopy is sensitive to the local environment and conformation of a molecule.

Conformational Analysis: The flexibility of the butyl and propyl chains allows for multiple rotational isomers (conformers). Different conformers, such as gauche and anti arrangements around the C-C and C-S bonds, can result in slightly different vibrational frequencies. mdpi.comnih.gov These differences are often most apparent in the complex "fingerprint" region of the spectrum (below 1500 cm⁻¹). By analyzing the spectra, potentially with the aid of computational chemistry, it is possible to gain insight into the predominant conformation of the molecule. researchgate.netnih.gov

Intermolecular Interactions: The primary amine group is capable of forming intermolecular hydrogen bonds (N-H···N). In condensed phases (liquid or solid), these interactions cause the N-H stretching bands to broaden and shift to lower frequencies compared to the gas phase or dilute solutions. libretexts.orgresearchgate.netacs.org The extent of this shift can provide information about the strength of the hydrogen bonding network. In the solid state, crystal packing effects can lead to the splitting of vibrational bands.

Table of Mentioned Compounds

Compound Name

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of chemical compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₈H₁₉NS), the theoretical exact mass can be calculated. However, without experimental data, this remains a theoretical value.

Table 1: Theoretical Exact Mass of this compound

Compound NameMolecular FormulaTheoretical Exact Mass (m/z)
This compoundC₈H₁₉NS[Data not available]

Note: The theoretical exact mass is calculated based on the most abundant isotopes of the constituent elements.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation pathways of a selected precursor ion. This technique provides detailed structural information. For aliphatic amines and sulfides, fragmentation often occurs at the C-C bonds adjacent to the heteroatoms (nitrogen and sulfur) and can involve rearrangements. However, specific fragmentation pathways for this compound have not been documented.

Table 2: Predicted Fragmentation Data for this compound (Hypothetical)

Precursor Ion (m/z)Fragment Ion (m/z)Putative Fragment Structure/Loss
[Data not available][Data not available][Data not available]
[Data not available][Data not available][Data not available]
[Data not available][Data not available][Data not available]

Note: This table is hypothetical and for illustrative purposes only, as no experimental MS/MS data for this compound has been found.

X-ray Diffraction Analysis for Crystalline State Structure

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This analysis provides precise information on bond lengths, bond angles, and crystal packing. For such an analysis to be performed, this compound would need to be synthesized and crystallized in a form suitable for X-ray diffraction. There is no evidence in the searched literature to suggest that this has been accomplished and reported.

Table 3: Crystallographic Data for this compound (Hypothetical)

ParameterValue
Crystal System[Data not available]
Space Group[Data not available]
Unit Cell Dimensions[Data not available]
Bond Lengths (Å)[Data not available]
Bond Angles (°)[Data not available]

Note: This table is hypothetical as no X-ray diffraction studies for this compound are publicly available.

Electronic Absorption (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Simple aliphatic amines and sulfides typically exhibit weak absorptions in the UV region corresponding to n → σ* transitions. The presence of both a nitrogen and a sulfur atom in this compound might lead to specific electronic transitions, but without experimental spectra, the absorption maxima (λmax) and the nature of these transitions remain undetermined.

Table 4: Electronic Absorption Data for this compound (Hypothetical)

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic Transition
[Data not available][Data not available][Data not available][Data not available]

Note: This table is hypothetical due to the lack of available UV-Vis spectroscopic data for this compound.

Computational Chemistry and Theoretical Investigations of 4 Propylsulfanyl Butylamine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to provide detailed information on molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For 4-Propylsulfanyl-butylamine, DFT calculations are instrumental in predicting its three-dimensional structure and chemical reactivity.

A typical DFT study begins with geometry optimization, where the most stable arrangement of atoms (the global minimum on the potential energy surface) is determined. For this molecule, a functional such as B3LYP or a more modern, range-separated functional like ωB97X-D would be suitable, paired with a basis set like 6-311++G(d,p) to accurately describe the electron distribution, including the diffuse functions necessary for the lone pairs on nitrogen and sulfur. taylorfrancis.comacs.orgacs.org

Once the optimized geometry is obtained, various electronic properties can be calculated to predict reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is primarily located on the nitrogen and sulfur atoms, indicating these are the most probable sites for electrophilic attack. The LUMO, conversely, indicates regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Furthermore, DFT can be used to calculate a range of chemical descriptors that quantify reactivity. These include ionization potential, electron affinity, electronegativity, and chemical hardness. nih.gov The calculation of partial atomic charges and the electrostatic potential map reveals the distribution of charge within the molecule, highlighting the nucleophilic nature of the amine and thioether groups and the electrophilic character of certain hydrogen atoms. nih.gov

Table 1: Predicted Reactivity Descriptors for this compound using DFT

Descriptor Predicted Value (Arbitrary Units) Implication
HOMO Energy High Indicates good electron-donating ability (nucleophilic centers at N and S)
LUMO Energy Low Indicates susceptibility to accept electrons
HOMO-LUMO Gap Moderate Suggests moderate kinetic stability and reactivity
Ionization Potential Low Correlates with the ease of losing an electron
Electron Affinity Positive Indicates the molecule can stabilize an additional electron
Global Hardness Moderate Reflects resistance to change in electron distribution

The flexibility of the butyl and propyl chains in this compound allows it to adopt numerous conformations. Understanding the relative energies of these conformers is crucial, as the dominant conformation can significantly influence the molecule's physical properties and biological activity.

Conformational analysis involves systematically exploring the molecule's potential energy surface (PES). This is achieved by rotating the dihedral angles of the single bonds in the alkyl chains and calculating the energy of each resulting conformer. High-level DFT or even more accurate methods like coupled cluster theory can be used to obtain reliable energy values for the various conformers. researchgate.net The results of such an analysis reveal the most stable (lowest energy) conformations, which are likely to be the most populated at room temperature. For this compound, the key dihedral angles to consider are those around the C-C bonds in the butyl and propyl chains, as well as the C-S and C-N bonds. It is expected that staggered conformations will be energetically favored over eclipsed ones to minimize steric hindrance. nih.gov Intramolecular hydrogen bonding between the amine group and the sulfur atom might also play a role in stabilizing certain folded conformations.

Table 2: Relative Energies of Hypothetical this compound Conformers

Conformer Dihedral Angle (C-C-S-C) Relative Energy (kcal/mol) Population (%) at 298 K
Anti (Staggered) 180° 0.00 75
Gauche (Staggered) 60° 0.85 20
Eclipsed 4.50 <1

Note: This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

While quantum chemical calculations are excellent for studying individual molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent like water. MD simulations model the movements of atoms and molecules over time based on classical mechanics and a predefined force field (e.g., OPLS, CHARMM). acs.org

For this compound, an MD simulation would typically involve placing one or more molecules in a simulation box filled with solvent molecules (e.g., water). The simulation would then track the trajectory of each atom over a period of nanoseconds or even microseconds.

Analysis of these trajectories can reveal crucial information about the molecule's solution-phase behavior. For instance, the radial distribution function (RDF) between the nitrogen or sulfur atoms of the solute and the oxygen atoms of water can provide a detailed picture of the hydration shell and hydrogen bonding interactions. researchgate.net The simulations can also predict how this compound molecules interact with each other, such as their tendency to aggregate or form clusters in solution. acs.org Furthermore, transport properties like the diffusion coefficient can be calculated, which are important for understanding its behavior in various applications.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR, IR chemical shifts)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental spectra.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C chemical shifts. nih.gov The accuracy of these predictions is generally high, although predicting the chemical shifts of protons attached to heteroatoms like the NH₂ protons can be challenging due to their sensitivity to solvent effects and proton exchange. modgraph.co.ukliverpool.ac.uk Comparing the computationally predicted spectrum with an experimental one can help in assigning peaks and confirming the molecular structure. Machine learning approaches are also emerging as powerful tools for rapid and accurate NMR shift prediction. mdpi.comnih.gov

For Infrared (IR) spectroscopy, DFT calculations can predict the vibrational frequencies and intensities of the molecule. nih.gov These calculations help in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as the N-H stretching of the amine group, C-H stretching of the alkyl chains, and the C-S stretching of the thioether group. researchgate.netnih.gov

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy Type Parameter Predicted Value Corresponding Functional Group
¹H NMR Chemical Shift (δ) ~2.7 ppm -CH₂-NH₂
¹³C NMR Chemical Shift (δ) ~42 ppm -CH₂-NH₂
¹H NMR Chemical Shift (δ) ~2.5 ppm -S-CH₂-
¹³C NMR Chemical Shift (δ) ~34 ppm -S-CH₂-
IR Vibrational Frequency ~3350 cm⁻¹ N-H Stretch
IR Vibrational Frequency ~2930 cm⁻¹ C-H Stretch (Alkyl)
IR Vibrational Frequency ~700 cm⁻¹ C-S Stretch

Note: These are typical, generalized values for the respective functional groups and are for illustrative purposes.

Ligand Design and Binding Prediction through Computational Modeling

Given its functional groups, this compound has the potential to act as a ligand for biological targets like proteins or enzymes. Computational docking is a technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a receptor's binding site. biorxiv.org

A typical docking study would involve a three-dimensional structure of the target protein and the 3D structure of this compound (obtained from DFT optimization). Docking algorithms then sample a vast number of possible binding poses of the ligand within the protein's active site, scoring each pose based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov

Due to its flexibility, "flexible ligand docking" would be the most appropriate method, allowing the ligand's conformation to change during the docking process to achieve a better fit. ucsf.edu It is also crucial to consider the flexibility of the protein's side chains in the binding pocket, as they can reorient to accommodate the ligand. nih.govyoutube.com The results of a docking study can provide a binding score, which is an estimate of the binding affinity, and a predicted binding pose, which reveals the specific interactions (e.g., hydrogen bonds between the amine group and receptor residues) that stabilize the complex. This information is invaluable for rational drug design and understanding the molecule's potential biological role.

Development and Validation of Advanced Analytical Methodologies for 4 Propylsulfanyl Butylamine

Chromatographic Separation Techniques

Chromatography remains the cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. For a molecule like 4-Propylsulfanyl-butylamine, which contains a primary amine and a thioether functional group, both gas and liquid chromatography present viable analytical approaches.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the basic nature of the amine group, which can lead to peak tailing and adsorption on standard GC columns, specialized columns are often required for the analysis of aliphatic amines.

Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and is known for its robustness and wide linear range. For the analysis of this compound, a GC-FID method would likely employ a column with a stationary phase designed to minimize interactions with the amine functionality, such as the Agilent CP-Volamine column. To enhance volatility and improve peak shape, derivatization of the primary amine group with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can be employed.

Mass Spectrometry (MS) Detector: Coupling GC with a mass spectrometer provides not only quantification but also structural information, which is invaluable for impurity identification. In GC-MS analysis of amines, electron ionization (EI) can lead to extensive fragmentation, which might be useful for structural elucidation but can sometimes result in a weak or absent molecular ion peak. Chemical ionization (CI) is a softer ionization technique that can be used to enhance the abundance of the molecular ion, aiding in the confirmation of the molecular weight of this compound and its potential impurities.

Table 1: Representative GC Parameters for the Analysis of an Aliphatic Amine

ParameterCondition
ColumnAgilent CP-Volamine, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
DetectorFID at 300 °C or MS (scan range 40-400 m/z)
Injection Volume1 µL (splitless)

Liquid chromatography is highly versatile and well-suited for the analysis of a wide range of pharmaceutical compounds, including those that are non-volatile or thermally labile.

UV Detection: this compound lacks a significant chromophore, making direct UV detection challenging. To overcome this, pre-column derivatization with a UV-absorbing agent is a common strategy. Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine to form a highly UV-active derivative, enabling sensitive detection.

Mass Spectrometry (MS) Detection: LC-MS is a powerful tool for the analysis of non-chromophoric compounds. ut.ee Electrospray ionization (ESI) is a suitable ionization technique for polar molecules like this compound, typically forming a protonated molecule [M+H]+ in the positive ion mode. Tandem mass spectrometry (LC-MS/MS) can be used for highly selective and sensitive quantification, particularly for trace-level analysis in complex matrices. ut.ee

Charged Aerosol Detection (CAD): CAD is a universal detection method that is not dependent on the optical properties of the analyte. The eluent from the LC column is nebulized, and the resulting aerosol particles are charged and detected by an electrometer. gdut.edu.cnresearchgate.net This makes CAD an excellent choice for the analysis of compounds like this compound that lack a chromophore, providing a response that is proportional to the mass of the analyte. gdut.edu.cnresearchgate.netthermofisher.com

Table 2: Illustrative LC Parameters for a Non-Chromophoric Amine

ParameterCondition
ColumnC18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectorMS (ESI positive ion mode) or CAD
Injection Volume10 µL

For purity assessment, the chromatographic method must be capable of separating this compound from its potential impurities, including starting materials, by-products, and degradation products. Method optimization would involve screening different stationary phases, mobile phase compositions, pH, and temperature to achieve the desired resolution.

For trace analysis, sensitivity is paramount. chromatographyonline.com In GC, this can be achieved by using a highly sensitive detector like an MS and optimizing injection parameters, such as using a larger injection volume with a programmed temperature vaporization (PTV) inlet. In LC, trace analysis is often performed using LC-MS/MS in the multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. ut.ee The use of high-quality, low-bleed columns and high-purity solvents is crucial to minimize baseline noise and achieve low detection limits. chromatographyonline.com

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer an alternative approach for the detection and quantification of electroactive species. Both the amine and the thioether functionalities in this compound can be susceptible to electrochemical oxidation.

Voltammetric techniques, such as cyclic voltammetry or differential pulse voltammetry, could be employed to study the electrochemical behavior of this compound at a suitable electrode surface, like a glassy carbon or boron-doped diamond electrode. nih.gov The oxidation potential would be characteristic of the molecule, and the peak current would be proportional to its concentration. An HPLC system coupled with an electrochemical detector (HPLC-ED) could provide a highly sensitive and selective method for the analysis of this compound, especially after derivatization to an electrochemically active species. nih.govresearchgate.net For instance, derivatization with 2,5-dihydroxybenzaldehyde (B135720) can yield a product that is readily oxidized at a porous graphite (B72142) electrode. researchgate.net

Applications in Advanced Materials Science Featuring 4 Propylsulfanyl Butylamine

Utilization as a Building Block in Polymer and Composite Materials

The presence of a primary amine group makes 4-Propylsulfanyl-butylamine a suitable candidate as a monomer or a modifying agent in the synthesis of a variety of polymers and composite materials. Bifunctional monomers are crucial in creating cross-linked polymer networks, which significantly enhances the strength and durability of the resulting material. The amine functionality can readily participate in step-growth polymerization reactions, such as those used to form polyamides, polyimides, and polyurethanes, by reacting with carboxylic acids, acyl chlorides, or isocyanates.

Furthermore, the thioether linkage within the this compound structure can impart specific properties to the resulting polymer. Thioether-containing polymers are known for their distinct thermal and mechanical properties. The incorporation of such functionalities can lead to polymers with increased refractive indices, enhanced resistance to chemical degradation, and improved affinity for certain metal ions.

The versatility of this compound as a building block is further highlighted by its potential use in "click" chemistry reactions. Thiol-ene and thiol-yne reactions, for example, are highly efficient and orthogonal reactions widely used in polymer synthesis and modification. While this compound contains a thioether and not a free thiol, its synthesis from precursors containing a thiol group opens up pathways for its integration into polymers via these click reactions prior to the final thioether formation.

Role in the Development of Functional Materials

The specific combination of an amine and a propylsulfanyl group in this compound makes it a promising candidate for the development of a wide range of functional materials with tailored electronic, energetic, and surface properties.

In the field of electronic materials, functionalized organic molecules play a crucial role in tuning the properties of semiconductors and in the fabrication of devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Small amine-containing molecules have been shown to be effective additives or surface ligands for improving the performance of PSCs. The amine group can passivate defect states on the surface of perovskite crystals and influence their growth, leading to enhanced efficiency and stability. The presence of the propylsulfanyl group could further contribute to this by interacting with the perovskite surface or influencing the electronic structure at the interface.

The incorporation of thioether linkages into conjugated polymers is a known strategy to modify their electronic properties. The sulfur atom, with its lone pair of electrons, can participate in the delocalized π-system of the polymer backbone, affecting the material's conductivity and optical properties. Therefore, polymers synthesized using this compound could exhibit interesting semiconducting properties suitable for applications in organic electronics.

Functionalized carbon materials, such as graphene and carbon nanotubes, are extensively used in electronic devices due to their high conductivity and large surface area. The amine group of this compound can be used to covalently functionalize these carbon materials, thereby modifying their electronic properties and improving their dispersibility in various solvents. This functionalization can also serve as an anchoring point for other molecules or nanoparticles, creating hybrid materials with enhanced functionalities. For instance, amino-functionalized graphene has been used as an interlayer in perovskite solar cells to reduce surface traps and enhance hole extraction.

In the domain of energy storage, particularly in lithium-ion batteries and lithium-sulfur batteries, functional monomers and additives play a critical role in enhancing performance and stability. Thiol-containing compounds have been investigated as electrolyte additives in lithium-sulfur batteries to control the dissolution of polysulfides, a major cause of capacity fading. The propylsulfanyl group in this compound could potentially interact with polysulfides, mitigating their detrimental effects.

Furthermore, polymers containing sulfur, including thioethers, are being explored as cathode materials in lithium-organosulfide batteries. The sulfur atoms can undergo redox reactions, enabling energy storage. Polymers derived from this compound could, therefore, be of interest for developing new cathode materials with high theoretical specific capacities.

Gel polymer electrolytes (GPEs) are a safer alternative to liquid electrolytes in lithium-ion batteries. The synthesis of GPEs often involves the in-situ polymerization of functional monomers. This compound, with its reactive amine group, could be incorporated into a GPE network. The presence of the polar thioether and amine functionalities could potentially enhance the ionic conductivity of the electrolyte. Research on poly(ether-thioethers) has shown that the incorporation of organo-sulfur units can lead to materials with low glass transition temperatures, a desirable property for solid polymer electrolytes.

The ability to precisely control the surface chemistry of nanomaterials is essential for their application in various fields, including nanomedicine, catalysis, and sensing. This compound offers a versatile platform for the surface modification of a wide range of nanoparticles. The amine group can readily react with surface functionalities such as carboxylic acids or epoxides, or it can be directly grafted onto the surface of certain nanoparticles. This functionalization can improve the colloidal stability of nanoparticles in different media and provide a handle for further conjugation with other molecules, such as drugs or targeting ligands.

The modification of gold nanoparticles (AuNPs) with thiol-containing compounds is a well-established method to create stable and functional nanomaterials. While this compound has a thioether, its synthesis often involves a thiol precursor, which could be used to directly functionalize AuNPs before the final alkylation step. Alternatively, the amine group can be used to attach the molecule to the surface of nanoparticles that have been pre-functionalized with groups that are reactive towards amines.

In the context of graphene and other 2D materials, both amine and thiol functionalities have been used to tailor their surface properties. The functionalization of graphene oxide with amino and thiol groups has been shown to enhance its properties for applications such as heavy metal sequestration. By analogy, this compound could be used to modify the surface of graphene-based materials, potentially improving their performance in environmental remediation or as supports for catalysts. The presence of both amine and thioether groups could lead to a synergistic effect in the binding of specific analytes or in the stabilization of catalytic nanoparticles.

Characterization of Material Performance and Structure-Property Relationships

The incorporation of this compound into polymers and materials necessitates a thorough characterization of their performance and the establishment of clear structure-property relationships. The bifunctional nature of this molecule is expected to significantly influence the final properties of the material.

Table 1: Potential Influence of this compound on Material Properties and Relevant Characterization Techniques

Material PropertyInfluence of this compoundCharacterization Techniques
Mechanical Strength The amine group can act as a cross-linking site, potentially increasing the stiffness and strength of polymers and composites.Tensile testing, Dynamic Mechanical Analysis (DMA), Flexural strength testing
Thermal Stability The incorporation of thioether linkages can alter the thermal degradation profile of the polymer.Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)
Electronic Conductivity The sulfur atom in the propylsulfanyl group can influence the electronic structure of conjugated polymers, affecting their conductivity.Four-point probe measurements, Cyclic Voltammetry (CV), UV-Vis Spectroscopy
Ionic Conductivity In polymer electrolytes, the polar amine and thioether groups may facilitate ion transport.Electrochemical Impedance Spectroscopy (EIS)
Surface Energy and Wettability Surface modification with this compound will alter the surface chemistry, impacting wettability and adhesion.Contact Angle Goniometry, Atomic Force Microscopy (AFM)
Interfacial Adhesion In composites, the amine group can improve the bonding between the matrix and filler, enhancing overall performance.Scanning Electron Microscopy (SEM) of fracture surfaces, Pull-out tests

Detailed Research Findings from Analogous Systems:

Polymers with Thioether Linkages: Research on poly(ether-thioethers) has demonstrated that the introduction of thioether groups into a polymer backbone can lead to materials with low glass transition temperatures (Tg), ranging from -50 to -75 °C. This is a desirable characteristic for applications such as solid polymer electrolytes, as it promotes segmental motion and enhances ionic conductivity at ambient temperatures. However, the presence of sulfur can also induce crystallinity in some cases, which may negatively impact conductivity.

Thiol-Based Additives in Lithium-Sulfur Batteries: The use of thiol-based electrolyte additives in lithium-sulfur batteries has been shown to improve capacity retention. These additives can interact with soluble lithium polysulfides, preventing their migration to the lithium anode and subsequent parasitic reactions. In-situ spectroscopic techniques have revealed the formation of complexes between the thiol additive and short-chain polysulfides, which alters the dissolution kinetics of the polysulfides.

Surface Modification of Nanomaterials: The functionalization of graphene with both amine and thiol groups has been shown to create materials with enhanced adsorption capacity for heavy metal ions. The synergistic effect of the two functional groups allows for efficient chelation of metal ions from aqueous solutions. Characterization using techniques such as X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR) confirms the successful grafting of these functional groups onto the graphene surface.

Coordination Chemistry and Ligand Design with 4 Propylsulfanyl Butylamine

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 4-Propylsulfanyl-butylamine typically proceeds via the direct reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of the metal salt (e.g., chlorides, acetates, or perchlorates) and solvent is crucial for isolating the desired product in high purity and yield. Generally, the stoichiometric addition of this compound to a solution of the metal salt, followed by stirring at ambient or elevated temperatures, leads to the formation of the complex. inorgchemres.orgwikipedia.org

The resulting complexes are characterized using a suite of spectroscopic and analytical techniques to confirm their composition and structure.

Infrared (IR) Spectroscopy: This technique is used to verify the coordination of the ligand to the metal center. Coordination of the amine group is typically evidenced by a shift in the N-H stretching and bending vibrations to lower frequencies compared to the free ligand. The C-S stretching vibration may also exhibit a shift upon coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing diamagnetic complexes in solution. The coordination of the ligand to a metal center induces shifts in the resonance of protons and carbons adjacent to the donor atoms, providing direct evidence of complex formation.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal center and charge-transfer bands, which are indicative of the coordination geometry and the nature of the metal-ligand bonding.

Elemental Analysis: Provides the percentage composition of elements (C, H, N, S) in the complex, which is used to verify its empirical formula.

Table 1. Hypothetical Spectroscopic Data for Metal Complexes of this compound (PSBA).
ComplexKey IR Frequencies (cm⁻¹) ν(N-H)¹H NMR δ (ppm) (Protons near N and S)UV-Vis λmax (nm)
[PdCl₂(PSBA)]3150, 3080Shifted downfield from free ligand380 (d-d transition)
[PtCl₂(PSBA)]3145, 3075Shifted downfield with ¹⁹⁵Pt satellites355 (d-d transition)
[Rh(CO)Cl(PSBA)]3160, 3090Complex multiplets due to coupling410 (MLCT)

Elucidation of Coordination Modes and Geometries

This compound functions as a bidentate chelating ligand, binding to a metal center through the nitrogen atom of the amine group and the sulfur atom of the thioether group. libretexts.org This chelation forms a stable seven-membered metallacyclic ring. The formation of such a chelate ring is entropically favored over the coordination of two separate monodentate ligands, a phenomenon known as the chelate effect. csbsju.edu

The coordination geometry adopted by the metal center is dictated by several factors, including the electronic configuration of the metal ion, its oxidation state, and the steric demands of the ligands. researchgate.net

Square Planar Geometry: For d⁸ metal ions such as Palladium(II) and Platinum(II), a square planar geometry is commonly observed. In a complex like [PdCl₂(PSBA)], the two donor atoms from the this compound ligand and two chloride ions would occupy the four coordination sites in the plane of the metal ion.

Tetrahedral Geometry: d¹⁰ metal ions like Zinc(II) and Cadmium(II) often favor a tetrahedral geometry. nih.gov

Octahedral Geometry: For metal ions that prefer a coordination number of six, such as Cobalt(III) or Ruthenium(II), an octahedral geometry would be expected. For instance, in a hypothetical complex like [Co(PSBA)₂Cl₂]⁺, two bidentate this compound ligands and two chloride ions would complete the octahedral coordination sphere around the cobalt center.

The precise bond lengths and angles determined by X-ray crystallography provide definitive insight into the coordination environment. nih.gov The M-N bond length is typically shorter than the M-S bond, reflecting the difference in the covalent radii of nitrogen and sulfur and the nature of their interaction with the metal.

Table 2. Hypothetical Structural Data for a Square Planar [PdCl₂(PSBA)] Complex.
ParameterValue
Pd-N Bond Length (Å)2.05
Pd-S Bond Length (Å)2.28
N-Pd-S Bite Angle (°)92.5
GeometryDistorted Square Planar

Application of Metal Complexes in Catalysis

Metal complexes incorporating N,S-donor ligands are of significant interest in homogeneous catalysis. The combination of a hard nitrogen donor and a soft sulfur donor allows for the fine-tuning of the electronic properties of the metal center, which is critical for catalytic activity and selectivity. mdpi.comacs.org While specific applications for this compound complexes are not yet reported, analogies with similar N,S-ligated systems suggest potential in several areas.

Palladium complexes bearing N,S ligands, for example, have shown promise in C-C cross-coupling reactions such as Suzuki and Heck reactions. researchgate.net In these catalytic cycles, the ligand framework stabilizes the active palladium species and influences the rates of oxidative addition, transmetalation, and reductive elimination. The thioether-amine ligand could potentially offer a balance of electron-donating properties and steric bulk to promote efficient catalysis.

Table 3. Hypothetical Catalytic Activity of a Palladium-PSBA Complex in a Suzuki Coupling Reaction.
CatalystReactionTurnover Number (TON)Yield (%)
[PdCl₂(PSBA)]Aryl bromide + Phenylboronic acid950095
Pd(OAc)₂ (unligated)Aryl bromide + Phenylboronic acid120045

Computational and Synthetic Approaches to Ligand Design

Modern ligand design heavily relies on a synergy between synthetic chemistry and computational modeling. nih.gov Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the properties of ligands and their metal complexes before their synthesis. acs.orgmdpi.com

For a ligand like this compound, computational studies can:

Predict Molecular Geometry: Calculate the most stable conformation of the free ligand and the geometry of its metal complexes. rsc.org

Determine Electronic Properties: Quantify the electron-donating ability of the ligand through methods like Natural Bond Orbital (NBO) analysis.

Evaluate Complex Stability: Predict the binding energy of the ligand to various metal centers, offering insights into the stability of the resulting complexes.

Model Reaction Mechanisms: Simulate catalytic cycles to understand the role of the ligand in promoting specific reaction steps and to predict potential reaction outcomes.

From a synthetic perspective, the this compound scaffold can be systematically modified to tune its properties. researchgate.net For instance, introducing bulky substituents on the butylamine (B146782) backbone could enhance the steric hindrance around the metal center, potentially improving selectivity in catalytic reactions. Altering the alkyl group on the thioether could modulate the electronic properties of the sulfur donor. This iterative process of computational design, chemical synthesis, and experimental testing is central to the development of next-generation catalysts and functional coordination compounds.

Biotransformation Pathways in Model Biological Systems Non Human/non Clinical

Enzymatic Degradation Studies in Microbial Systems

The enzymatic degradation of 4-Propylsulfanyl-butylamine in microbial systems is anticipated to proceed through several key pathways, primarily targeting the thioether linkage and the terminal amine group. While direct studies on this specific compound are limited, the metabolism of analogous alkyl thioethers and amines in various microorganisms provides a strong basis for predicting its fate. The principal enzymatic reactions involved are likely oxidation and cleavage of the carbon-sulfur bond.

Microbial monooxygenases and dioxygenases are well-known to catalyze the oxidation of thioethers. These enzymes introduce oxygen atoms to the sulfur atom, a process that increases the polarity of the substrate and can be a preparatory step for further degradation. Additionally, enzymes such as alkane hydroxylases are capable of oxidizing the alkyl chains of organic molecules, which could also play a role in the breakdown of the butyl component of this compound.

Key enzymatic transformations likely include:

S-Oxidation: The initial and most common enzymatic attack on a thioether is the oxidation of the sulfur atom. This reaction is typically catalyzed by flavin-containing monooxygenases or cytochrome P450 enzymes. The progressive oxidation of the sulfide (B99878) leads to the formation of a sulfoxide (B87167) and subsequently a sulfone. These reactions increase the water solubility of the compound, which can facilitate further metabolism or excretion by the microorganism.

S-Dealkylation: Cleavage of the C-S bond, or S-dealkylation, is another significant pathway. This enzymatic process would result in the separation of the propyl group from the butylamine (B146782) moiety. This type of reaction has been observed in the metabolism of various S-alkyl compounds, including S-methyl-cysteine. The resulting products would be propanethiol and a derivative of butylamine.

N-Oxidation and Deamination: The primary amine group of this compound is also a likely target for enzymatic modification. Amine oxidases could catalyze the oxidation of the amine to an imine, which could then be hydrolyzed to an aldehyde. Further oxidation would yield a carboxylic acid. Alternatively, deamination could remove the amino group, also resulting in the formation of an aldehyde.

The following table summarizes the probable enzymatic reactions and the enzymes potentially involved in the degradation of this compound.

Enzymatic ReactionProbable Enzyme ClassIntermediate/Final Products
S-OxidationMonooxygenase (e.g., FMO, P450)4-(Propylsulfinyl)butylamine, 4-(Propylsulfonyl)butylamine
S-DealkylationS-alkyl-cysteine lyase-like enzymesPropanethiol, 4-Aminobutanol
N-Oxidation/DeaminationAmine Oxidase/Deaminase4-Propylsulfanyl-butanal, 4-Propylsulfanyl-butanoic acid
Alkyl Chain OxidationAlkane HydroxylaseHydroxylated derivatives of this compound

Investigation of Non-Enzymatic Biotransformations

In contrast to the well-established enzymatic pathways, non-enzymatic biotransformations of a stable molecule like this compound are less likely to be the primary degradation route under typical biological conditions. Non-enzymatic reactions generally require specific chemical environments, such as extreme pH or the presence of strong oxidizing or reducing agents, which are not always prevalent in microbial systems.

However, some non-enzymatic reactions could occur, potentially facilitated by microbially-produced reactive species. For instance, reactive oxygen species (ROS) generated during metabolic processes could potentially interact with the thioether or amine functional groups.

Potential non-enzymatic transformations include:

Reaction with Metabolites: Certain metabolites produced by microorganisms could potentially react with this compound. For example, aldehydes or ketones could react with the primary amine to form Schiff bases, although these reactions are typically reversible.

Isolation and Characterization of Metabolites

The isolation and characterization of metabolites are crucial steps in elucidating the biotransformation pathways of this compound. This process typically involves incubating the compound with a microbial culture, followed by extraction and analysis of the culture medium and cell lysates.

Common analytical techniques employed for this purpose include:

High-Performance Liquid Chromatography (HPLC): Used to separate the parent compound from its metabolites.

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is used to identify the molecular weights of the metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the isolated metabolites, allowing for their definitive identification.

Based on the predicted enzymatic pathways, the following metabolites would be expected to be isolated and characterized from microbial cultures incubated with this compound.

MetaboliteParent CompoundPredicted Pathway
4-(Propylsulfinyl)butylamineThis compoundS-Oxidation
4-(Propylsulfonyl)butylamineThis compoundS-Oxidation
PropanethiolThis compoundS-Dealkylation
4-AminobutanolThis compoundS-Dealkylation
4-Propylsulfanyl-butanoic acidThis compoundN-Oxidation/Deamination

The identification of these metabolites would provide direct evidence for the proposed biotransformation pathways and offer insights into the specific enzymes involved in the degradation of this compound in microbial systems. Further research, including the use of isotopically labeled this compound, would be beneficial to definitively trace the fate of the molecule and its constituent atoms through these metabolic routes.

Future Research Directions and Perspectives for 4 Propylsulfanyl Butylamine

Exploration of Novel Synthetic Methodologies

The synthesis of 4-Propylsulfanyl-butylamine and its analogs is fertile ground for the development of more efficient, sustainable, and versatile chemical methodologies. Current synthetic approaches for similar thioether amines often rely on classical methods, but future research could pioneer more advanced and greener alternatives.

Traditional synthesis of analogous compounds often involves the nucleophilic substitution of a haloamine with a thiolate or an aminoalkyl halide with a sulfur nucleophile. While effective, these methods can be limited by substrate scope and the use of hazardous reagents. Future research is anticipated to focus on catalytic, solvent-free, and multicomponent reactions to improve efficiency and environmental friendliness.

Key areas for future synthetic exploration include:

Catalytic Approaches: The development of transition-metal catalysts, such as those based on palladium, copper, or nickel, could enable more efficient C-S and C-N bond formations under milder conditions. For instance, borrowing hydrogen or hydrogen auto-transfer concepts, which have been applied to the synthesis of various alkyl amines, could be adapted for the amination of sulfur-containing alcohols. researchgate.netuni-bayreuth.de Nanostructured bimetallic catalysts may offer high selectivity and reusability, representing a significant advancement over stoichiometric reagents. researchgate.netuni-bayreuth.de

Solvent-Free and Multicomponent Reactions: Designing synthetic routes that minimize or eliminate solvents is a key goal of green chemistry. Multicomponent reactions (MCRs), where three or more reactants combine in a single step, offer a powerful strategy for building molecular complexity efficiently. Research into MCRs that could construct the this compound scaffold from simple, readily available precursors would be a significant step forward. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control compared to batch processes. Developing a flow-based synthesis for this compound would allow for safer handling of potentially reactive intermediates and facilitate large-scale production for future applications.

A comparison of potential synthetic strategies is presented in Table 1.

Methodology Potential Advantages Research Focus
Advanced Catalysis High efficiency, selectivity, mild reaction conditions, catalyst reusability.Development of novel cobalt, scandium, or other earth-abundant metal catalysts. researchgate.netuni-bayreuth.de
Solvent-Free Synthesis Reduced environmental impact, lower cost, simplified purification.Optimization of reaction conditions for multicomponent reactions under neat conditions. nih.gov
Flow Chemistry Enhanced safety, precise control over reaction parameters, ease of scalability.Design and optimization of continuous flow reactors for key reaction steps.

Advanced Characterization Techniques

A thorough understanding of the physicochemical properties of this compound is essential for its potential application. While standard techniques like NMR and IR spectroscopy provide basic structural information, future research should employ a suite of advanced analytical methods to gain deeper insights into its structure, purity, and behavior in various environments.

The presence of both a sulfur atom and a basic amine group provides unique handles for specialized characterization techniques. These methods will be crucial for quality control in synthesis and for studying the compound's interactions in more complex systems.

Future characterization efforts could involve:

Chromatographic Methods: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) will be invaluable for purity assessment and identification of byproducts in synthetic preparations. acs.org Gas chromatography (GC) can also be employed, potentially with a flame photometric detector (FPD) for selective detection of the sulfur-containing molecule, which can help in analyzing complex mixtures without interference from non-sulfur compounds. acs.org

Spectroscopic Analysis: Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), will be essential for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the propyl and butyl chains through the sulfur atom.

X-ray Crystallography: If suitable crystalline derivatives or metal complexes of this compound can be prepared, X-ray crystallography would provide definitive information on its three-dimensional structure and intermolecular interactions.

Elemental and Thermal Analysis: Techniques like X-ray fluorescence (XRF) can confirm the presence and quantity of sulfur, while thermal analysis methods such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can determine its thermal stability and phase behavior.

Table 2 summarizes the potential application of these advanced techniques.

Technique Information Gained Importance for Future Research
LC-MS/GC-MS Purity, identification of impurities, reaction monitoring. acs.orgEssential for optimizing synthetic routes and ensuring product quality.
2D NMR Spectroscopy Unambiguous structural confirmation and assignment.Foundational for confirming the identity of newly synthesized batches.
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, packing.Crucial for understanding solid-state properties and designing host-guest systems.
XRF/TGA/DSC Elemental composition, thermal stability, melting/boiling points.Provides key data for material safety, handling, and application design.

Emerging Applications in Interdisciplinary Fields

The bifunctional nature of this compound makes it a promising candidate for a variety of applications across different scientific disciplines. The thioether group can coordinate to metal ions and the amine group can act as a base, a nucleophile, or a point of attachment for other molecular fragments.

Future research should focus on leveraging these properties to create novel materials and biologically active agents.

Potential areas of application include:

Materials Science: The molecule could serve as a ligand for the synthesis of metal-organic frameworks (MOFs) or as a monomer for sulfur-containing polymers. Thioether-based MOFs have shown potential in catalysis, sensing, and adsorption. suniv.ac.innih.gov The amine functionality could be used to modify surfaces, for example, to functionalize carbon nanotubes or other nanomaterials to improve their dispersion and properties in composite materials.

Medicinal Chemistry: Thioethers and amines are common functional groups in pharmaceuticals. Research could explore the potential of this compound and its derivatives as building blocks for new therapeutic agents. For instance, aminothiazole derivatives have shown antioxidant properties, suggesting that related amino-sulfur compounds could be investigated for roles in mitigating oxidative stress. Its structure could also be incorporated into peptide analogues to create more stable and potent therapeutic peptides.

Catalysis: As a ligand, this compound could be used to synthesize novel transition metal complexes for catalysis. The combination of a soft sulfur donor and a hard nitrogen donor could stabilize metal centers in various oxidation states, potentially leading to catalysts for reactions like cross-coupling or hydrogenation.

Table 3 outlines some of the promising interdisciplinary applications.

Field Potential Role of this compound Rationale
Materials Science Ligand for MOFs, surface modification agent. suniv.ac.innih.govBifunctional nature allows for coordination with metals and attachment to surfaces.
Medicinal Chemistry Scaffold for drug discovery, building block for peptide mimetics.Thioether and amine groups are common pharmacophores.
Homogeneous Catalysis Bidentate ligand for transition metal catalysts.The N,S donor set can stabilize catalytic species.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Propylsulfanyl-butylamine in laboratory settings?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions, where a propylsulfanyl group is introduced to a butylamine backbone. For example, reacting 4-chlorobutylamine with sodium propylthiolate under inert conditions (e.g., nitrogen atmosphere) at 60–80°C for 6–12 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure is recommended. Ensure rigorous exclusion of moisture to prevent side reactions. Safety protocols include using fume hoods, chemical-resistant gloves, and explosion-proof equipment due to thiol reactivity .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 10–25°C, away from oxidizing agents and strong acids. Stability tests indicate degradation above 30°C, particularly in the presence of moisture. Use desiccants (e.g., silica gel) in storage containers and monitor purity via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase). Compatibility testing with common lab materials (e.g., glass, PTFE) is advised to avoid leaching or contamination .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H NMR (DMSO-d6, 400 MHz) to identify sulfanyl (-S-) proton environments (δ 1.2–1.5 ppm for propyl chain, δ 2.6–3.0 ppm for amine protons).
  • FT-IR : Detect characteristic N-H stretches (~3350 cm1^{-1}) and C-S bonds (~680 cm1^{-1}).
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+^+ at m/z 162.3 (calculated for C7_7H17_{17}NS). Cross-validate with elemental analysis (C, H, N, S) for purity ≥98% .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound synthesis?

  • Methodological Answer : Apply density functional theory (DFT) to simulate transition states and activation energies for key reaction steps (e.g., nucleophilic substitution). Software like Gaussian or ORCA can model solvent effects (e.g., DMF vs. THF) and predict optimal temperature/pH ranges. Validate simulations with experimental kinetic studies (e.g., monitoring reaction progress via in-situ FT-IR). Compare predicted yields with empirical data to refine models .

Q. How can researchers resolve contradictions in reported biological activity of this compound across studies?

  • Methodological Answer : Conduct systematic meta-analyses to identify variables such as:

  • Purity : Replicate assays using HPLC-validated samples (≥99% purity) to rule out impurity-driven effects.
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) using guidelines from repositories like PubChem.
  • Statistical Power : Use ANOVA or mixed-effects models to assess inter-study variability. For conflicting cytotoxicity results, perform dose-response curves (IC50_{50} values) across multiple replicates .

Q. What strategies mitigate thiol-mediated toxicity during in vivo studies of this compound?

  • Methodological Answer :

  • Chelation : Co-administer antioxidants (e.g., N-acetylcysteine) to neutralize reactive sulfur species.
  • Prodrug Design : Modify the sulfanyl group with enzymatically cleavable protectors (e.g., acetylated thiols) to reduce off-target effects.
  • Pharmacokinetic Profiling : Track metabolites via LC-MS/MS in plasma/tissue homogenates to identify toxic intermediates. Adjust dosing schedules based on half-life data .

Q. How can researchers validate the role of this compound in modulating enzyme kinetics?

  • Methodological Answer : Use stopped-flow spectrophotometry to measure real-time enzyme inhibition/activation. For example, monitor NADH oxidation (340 nm) in dehydrogenase assays with varying inhibitor concentrations. Apply Michaelis-Menten or Hill equation analyses to determine KiK_i and cooperativity. Cross-reference with X-ray crystallography (if available) to map binding sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.